molecular formula C7H8N2O2 B2454967 2,6-Dimethylpyrimidine-4-carboxylic acid CAS No. 54198-74-2

2,6-Dimethylpyrimidine-4-carboxylic acid

Cat. No.: B2454967
CAS No.: 54198-74-2
M. Wt: 152.153
InChI Key: MCFSYMKFEOQWAU-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrimidine-4-carboxylic acid is an organic compound with the molecular formula C7H8N2O2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpyrimidine with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylic acid derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with aldehyde or ketone groups, while reduction can produce alcohols.

Scientific Research Applications

2,6-Dimethylpyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the pyrimidine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylpyrimidine-5-carboxylic acid
  • 2,5-Dimethylpyrimidine-4-carboxylic acid
  • 2,6-Dimethylpyridine-4-carboxylic acid

Uniqueness

2,6-Dimethylpyrimidine-4-carboxylic acid is unique due to the specific positioning of the methyl groups and the carboxylic acid group on the pyrimidine ring. This unique arrangement can influence its chemical reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2,6-dimethylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-3-6(7(10)11)9-5(2)8-4/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFSYMKFEOQWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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